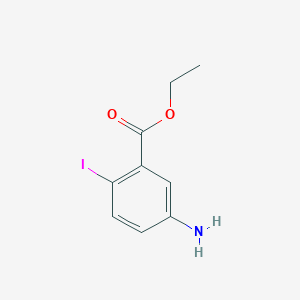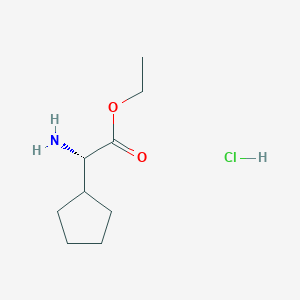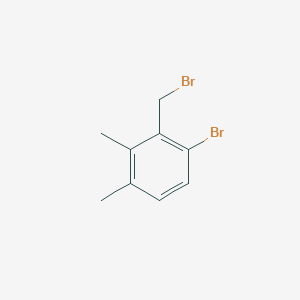
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 3,4-dimethyltoluene. The typical synthetic route includes:
Bromination of 3,4-dimethyltoluene: This step involves the reaction of 3,4-dimethyltoluene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The compound can undergo oxidation reactions to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dimethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups such as alcohols, ethers, or amines.
Oxidation: Products include brominated carboxylic acids or ketones.
Reduction: Products include the corresponding dimethylbenzene derivative.
Applications De Recherche Scientifique
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons, resulting in the removal of bromine atoms and the formation of reduced products.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: Lacks the additional methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has only one additional methyl group, leading to variations in steric and electronic effects.
1-Bromo-2-(bromomethyl)-3,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,5H2,1-2H3 |
Clé InChI |
PBXOJZIKXDYVBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



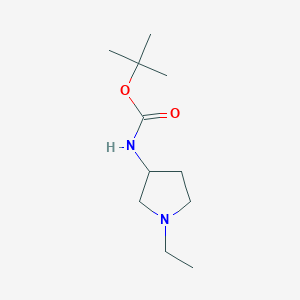

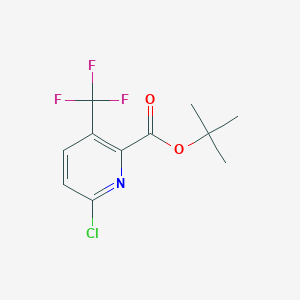
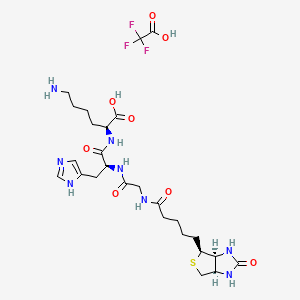
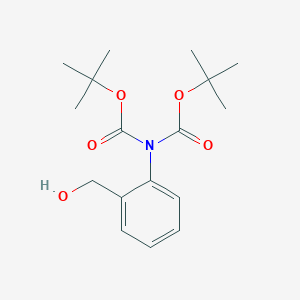
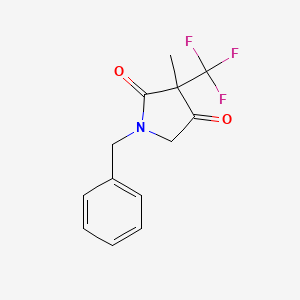
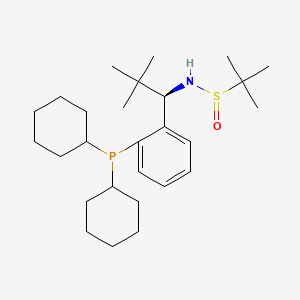
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
